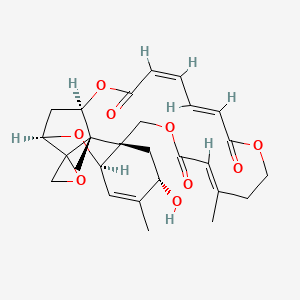

Verrucarin L

Description

Historical Context of Verrucarin L Discovery

This compound was first isolated and identified by B.B. Jarvis and his colleagues in 1981. drugfuture.comamanote.com The compound was discovered during investigations into the secondary metabolites produced by the fungus Myrothecium verrucaria. drugfuture.com This discovery was part of a broader effort to characterize the diverse array of trichothecenes produced by this and other fungal species. The initial report on this compound described it as a new macrocyclic trichothecene (B1219388), adding to the growing list of verrucarins and roridins known at the time. amanote.com Further research led to the isolation of this compound acetate (B1210297) from the plant Ficus fistulosa, where it was identified as a potent antimalarial agent. nih.govthieme-connect.com

Classification within Trichothecene Mycotoxins

Trichothecenes are a large group of chemically related mycotoxins, numbering over 150 different compounds. wikipedia.org They are characterized by a common 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure. cjnmcpu.com This family of toxins is broadly divided into four types—A, B, C, and D—based on their chemical structures and functional groups. wikipedia.orgnih.gov

This compound is classified as a Type D trichothecene, a group distinguished by the presence of a macrocyclic ester or triester bridge linking carbons C-4 and C-15 of the trichothecene core. wikipedia.orgnih.govaai.org This macrocyclic ring is a key structural feature that differentiates them from the simpler, non-macrocyclic trichothecenes of Types A, B, and C. wikipedia.orgcjnmcpu.com The macrocyclic trichothecenes are often considered the most toxic members of this mycotoxin family. asm.org

| Trichothecene Type | Key Structural Feature | Examples |

|---|---|---|

| Type A | Hydroxyl or O-linked ester substitutions around the core ring. wikipedia.org | T-2 toxin, Neosolaniol wikipedia.org |

| Type B | Ketone group at the C-8 position. nih.gov | Deoxynivalenol (DON) nih.gov |

| Type C | Second epoxide ring at C-7/8. nih.gov | Crotocin nih.gov |

| Type D (Macrocyclic) | Cyclic diester or triester linkage between C-4 and C-15. nih.gov | Verrucarin A, this compound, Roridin (B1174069) E, Satratoxin H wikipedia.orgnih.gov |

The macrocyclic trichothecenes are further subdivided into verrucarins, roridins, and satratoxins. researchgate.net Verrucarins are typically C27 compounds, while roridins and satratoxins are mainly C29 compounds, a distinction based on the number of carbon atoms in the macrocyclic side chain. researchgate.netmdpi.com Verrucarins are triesters of the sesquiterpene alcohol verrucarol (B1203745). drugfuture.com It has been proposed that roridins may serve as precursors to their corresponding verrucarins through the oxidative cleavage of a C2 side chain at the C-6' position. mdpi.com

Structure

3D Structure

Properties

CAS No. |

77101-87-2 |

|---|---|

Molecular Formula |

C27H32O9 |

Molecular Weight |

500.5 g/mol |

IUPAC Name |

(1R,3R,6S,8R,18E,20Z,24R,25S,26S)-6-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione |

InChI |

InChI=1S/C27H32O9/c1-16-8-9-32-22(29)6-4-5-7-23(30)36-19-12-21-27(15-34-27)25(19,3)26(14-33-24(31)10-16)13-18(28)17(2)11-20(26)35-21/h4-7,10-11,18-21,28H,8-9,12-15H2,1-3H3/b6-4+,7-5-,16-10?/t18-,19+,20+,21+,25+,26+,27-/m0/s1 |

InChI Key |

BOMPKFLFSCDGLF-VELDFUOXSA-N |

SMILES |

CC1=CC(=O)OCC23CC(C(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(=O)OCC1)C)O |

Isomeric SMILES |

CC1=CC(=O)OC[C@]23C[C@@H](C(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\C(=O)OCC1)C)O |

Canonical SMILES |

CC1=CC(=O)OCC23CC(C(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(=O)OCC1)C)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Verrucarin L

Natural Producers of Verrucarin L

Fungal Sources

The primary producers of this compound and its derivatives are fungi, particularly species within the genus Myrothecium. mdpi.comwikipedia.org These fungi are commonly found in soil and on plant matter. apsnet.org

Myrothecium species : Myrothecium verrucaria and Myrothecium roridum are notable producers of a variety of macrocyclic trichothecenes, including this compound and this compound acetate (B1210297). plantprotection.pl Fermentation of Myrothecium verrucaria (ATCC #24571) has been a documented source for the isolation of these compounds. Research has also identified Paramyrothecium roridum, previously known as Myrothecium roridum, as a producer of this compound. plantprotection.pl

Other Fungal Genera : While Myrothecium is a primary source, other fungal genera are also known to produce trichothecenes. These include Fusarium, Stachybotrys, Trichoderma, and Podostroma. wikipedia.orgnih.gov For instance, a marine-derived fungus, Fusarium sp. LS68, has been shown to produce this compound acetate. nih.govresearchgate.net Stachybotrys chartarum is another well-known producer of various trichothecenes. nih.govfindingthemold.com

Table 1: Fungal Producers of this compound and Related Compounds

| Fungal Species | Compound(s) Produced | Reference(s) |

|---|---|---|

| Myrothecium verrucaria | This compound, this compound acetate | |

| Paramyrothecium roridum | This compound, 8a-acetoxy this compound | plantprotection.pl |

| Fusarium sp. LS68 | This compound acetate | nih.govresearchgate.net |

| Myrothecium roridum | Roridins, Verrucarins | mdpi.comresearchgate.net |

| Stachybotrys chartarum | Verrucarin J, other trichothecenes | nih.govfindingthemold.com |

Plant-Associated Isolations

Interestingly, this compound acetate has also been isolated from plant material, although it is believed that the ultimate origin is fungal.

Ficus fistulosa : Bioassay-directed fractionation of extracts from the dried leaves and stem barks of Ficus fistulosa led to the isolation of this compound acetate. thieme-connect.comresearchgate.netnih.gov This discovery was part of a broader search for antimalarial agents from plants. thieme-connect.comresearchgate.netresearchgate.net It is suspected that the presence of this compound in the plant is due to a plant-mediated transformation of microbially produced macrocyclic trichothecenes.

Baccharis species : While not specifically mentioning this compound, species of the plant genus Baccharis are unique in their ability to produce other trichothecenes known as baccharinoids. mdpi.comapsnet.org It is hypothesized that Baccharis plants acquire fungally produced trichothecenes (roridins) from the soil and metabolize them into baccharinoids. apsnet.org This highlights a potential pathway for the presence of such mycotoxins in plants.

Advanced Isolation and Purification Techniques

The isolation and purification of this compound from crude extracts require a combination of advanced chemical techniques to achieve high purity.

Bioassay-Directed Fractionation Strategies

This approach is crucial for identifying and isolating bioactive compounds like this compound from complex mixtures. The process involves methodically separating the extract into fractions and testing each fraction for a specific biological activity.

Antimalarial and Cytotoxicity Screening : In the case of its discovery in Ficus fistulosa, the isolation of this compound acetate was guided by its potent antimalarial activity against Plasmodium falciparum. thieme-connect.comresearchgate.netnih.gov Similarly, screenings for cytotoxic compounds against cancer cell lines have led to the isolation of verrucarins from Myrothecium roridum. scispace.com This targeted approach ensures that the purification efforts are focused on the most promising components of the extract.

Chromatographic Purification Methods

Chromatography is the cornerstone of purification for natural products. A variety of chromatographic techniques are employed sequentially to separate this compound from other compounds.

Initial Extraction and Flash Chromatography : The process typically begins with solvent partitioning of the crude fungal or plant extract. scispace.com This is often followed by flash chromatography on silica (B1680970) gel to achieve a preliminary separation of compounds based on polarity. apsnet.org

High-Performance Liquid Chromatography (HPLC) : Semi-preparative and preparative HPLC, often using a reversed-phase C18 column, is a key step for further purification. HPLC allows for high-resolution separation, yielding fractions with significantly higher purity. researchgate.netresearchgate.net

High-Speed Countercurrent Chromatography (HSCCC) : This is a sophisticated liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation of trichothecenes, including this compound acetate. nih.govresearchgate.netroutledge.com HSCCC avoids the use of solid stationary phases, which can lead to irreversible adsorption and sample loss. In one notable application, a stepwise elution with a biphasic solvent system composed of hexanes-EtOAc-CH₃OH-H₂O was used to isolate this compound acetate from a crude extract of Fusarium sp. LS68 with over 98% purity in a single run. nih.govresearchgate.net

Spectroscopic Approaches for Characterization

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HMQC, and HMBC) are fundamental for elucidating the complex structure of this compound. nih.govscispace.com These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound. scispace.comresearchgate.net This data is critical for confirming the molecular formula.

Polarimetry : The optical rotation of a chiral molecule like this compound is a key physical property that is measured using a polarimeter. nih.govscispace.com This data helps in characterizing the specific stereoisomer that has been isolated. nih.gov

Table 2: Analytical Techniques for this compound Isolation and Characterization

| Technique | Purpose | Reference(s) |

|---|---|---|

| Bioassay-Directed Fractionation | Guided isolation based on biological activity | thieme-connect.comresearchgate.netnih.govscispace.com |

| Flash Chromatography | Initial purification of crude extract | apsnet.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification | researchgate.netresearchgate.net |

| High-Speed Countercurrent Chromatography (HSCCC) | Preparative scale purification | nih.govresearchgate.netroutledge.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | nih.govscispace.com |

| Mass Spectrometry (MS) | Molecular weight and formula determination | scispace.comresearchgate.net |

| Polarimetry | Measurement of optical rotation | nih.govscispace.com |

Chemical Synthesis and Derivatization of Verrucarin L Scaffold

Total Synthesis Approaches for the Trichothecene (B1219388) Core (e.g., Verrucarol)

Verrucarol (B1203745) is the parent sesquiterpenoid alcohol from which many macrocyclic trichothecenes, including Verrucarin L, are derived. asm.org Its complex, densely functionalized, and stereochemically rich tricyclic core has made it a popular target for total synthesis. These synthetic endeavors have been crucial for confirming its structure and providing a platform for the synthesis of more complex analogues. digitellinc.com

The construction of the characteristic 6/6/5 fused ring system of the trichothecene core has been a central challenge. Various strategies have been developed, often employing powerful cycloaddition and cyclization reactions to assemble the key structural motifs.

One prominent strategy involves the use of the Diels-Alder cycloaddition to construct the A/B ring system. For instance, a concise and asymmetric route to (–)-verrucarol has been described where an enantioselective [4+2] cycloaddition is employed to construct the cis-fused A/B ring fragment. digitellinc.com In other approaches, the Diels-Alder reaction between a functionalized 1,3-butadiene (B125203) and an alkyl coumalate has been investigated as a route towards trichothecene precursors. gla.ac.uk While the reaction of isoprene (B109036) with methyl coumalate showed poor regioselectivity, using coumalyl chloride as the dienophile significantly improved the yield and regioselectivity of the desired adduct. gla.ac.uk Another approach utilized a Diels-Alder reaction of a γ-pyrone followed by a photoaddition of acetylene (B1199291) and a key Cargill rearrangement to construct the oxabicyclo[3.2.1]octene portion of the structure. thieme-connect.com

The Dieckmann cyclization has been a key reaction for the formation of the C-ring. In several total syntheses of (–)-verrucarol, a Dieckmann cyclization of a suitable precursor was employed to construct the C-ring equivalent. researchgate.netresearchgate.netnih.govacs.org This intramolecular condensation of a diester to form a β-keto ester is a powerful tool for forming five- and six-membered rings. For example, one synthesis of (-)-verrucarol starting from D-glucose utilized a Dieckmann cyclization of a lactone-ester to furnish a tricyclic intermediate. researchgate.net

Other notable reactions and strategies include:

Intramolecular aldol (B89426) reactions: Utilized in early strategies to form ring C from a fused bicyclic precursor. thieme-connect.com

Samarium (II) iodide (SmI2)-mediated radical cyclization: Employed in a concise route to the trichothecene core, enabling the construction of the complex oxabicyclo[3.2.1]octanone ring system. bu.edu

Skeletal rearrangement: A crucial step in some syntheses to form the final trichothecene ring system. researchgate.netnih.govacs.org

Interactive Table: Key Reactions in Trichothecene Core Synthesis

| Reaction | Ring(s) Formed/Modified | Example Precursors | Key Features |

| Diels-Alder Cycloaddition | A/B Ring System | 4-pyrones and isoprene bu.edu | Enantioselective, constructs cis-fused rings. |

| A/B Ring System | 2-ethoxybuta-1,3-diene and 3-carbomethoxy-5-methyl-4-oxo-2H-pyran thieme-connect.com | High yield and regiospecificity. | |

| Dieckmann Cyclization | C-Ring | ε-ester lactone acs.org | Intramolecular condensation to form β-keto ester. |

| C-Ring | Lactone-ester derived from D-glucose researchgate.net | Forms the C-ring equivalent. | |

| Intramolecular Aldol Reaction | C-Ring | Fused bicyclic precursor thieme-connect.com | Early strategy for C-ring formation. |

| SmI2-mediated Radical Cyclization | Tricyclic Core | Enol sulfonate bu.edu | Forms complex oxabicyclo[3.2.1]octanone system. |

| Skeletal Rearrangement | Trichothecene Skeleton | Post-cyclization intermediate researchgate.netnih.govacs.org | Establishes the final tricyclic framework. |

The development of asymmetric syntheses of verrucarol is critical for accessing enantiomerically pure material, which is essential for biological studies. While several total syntheses have been reported, many are racemic or lengthy. digitellinc.com

A significant advancement has been the development of concise, asymmetric routes. One such route to (–)-verrucarol represents the shortest asymmetric synthesis to date, featuring an enantioselective [4+2] cycloaddition to build the A/B ring system. digitellinc.com Another approach established a concise route to the trichothecene core of verrucarol in eight steps, utilizing a novel samarium (II) iodide (SmI2)-mediated radical cyclization. bu.edu

Syntheses starting from chiral pool materials, such as D-glucose, have also been successful. researchgate.netnih.govacs.org These approaches leverage the inherent chirality of the starting material to control the stereochemistry of the final product. For instance, a total synthesis of (–)-verrucarol was achieved starting from a D-glucose-derived bicyclic lactone, involving key steps like stereoselective asymmetric quaternization and Dieckmann cyclization. researchgate.net

Key Stereoselective Reactions and Strategies (e.g., Diels-Alder cycloaddition, Dieckmann cyclization)

Strategies for the Synthesis of this compound

While the total synthesis of verrucarol provides the core structure, the synthesis of this compound requires the additional attachment of the macrocyclic ester side chain. This compound is a macrocyclic trichothecene with a hydroxyl group at the C-8 position of the trichothecene core.

The synthesis of macrocyclic trichothecenes like this compound is formally achieved through the esterification of verrucarol with the appropriate macrodienedioic acid. The total synthesis of verrucarol is therefore a crucial prerequisite. asm.org The synthesis of the macrocyclic portion and its subsequent attachment to the verrucarol core presents its own set of challenges, including the stereoselective construction of the diene and the macrolactonization step.

Chemical Modification and Semi-Synthesis of this compound Derivatives and Analogues

The chemical modification of naturally occurring trichothecenes is a powerful strategy for generating novel analogues with potentially improved biological activities or for probing structure-activity relationships (SAR).

The generation of macrocyclic analogues is crucial for SAR studies. digitellinc.com The complexity and potent biological activity of trichothecenes have driven efforts to synthesize analogues to evaluate their full therapeutic potential. bu.edu For example, derivatives of verrucarin A have been synthesized to explore their antileukemic properties. asm.orgnih.gov The synthesis of ketorolac (B1673617) analogs and other heterocyclic compounds has also been explored for biological evaluation, highlighting the broad interest in modifying complex natural product scaffolds. researchgate.net

Targeted functionalization allows for the precise modification of the trichothecene scaffold to investigate the role of specific functional groups on biological activity. The structural diversity of naturally occurring trichothecenes, which differ in their oxygenation and esterification patterns, suggests that modifications at various positions can significantly impact their properties. frontiersin.orgmdpi.complos.orgnih.gov

Key aspects of targeted functionalization include:

Modification of the macrocyclic ring: The macrolide ring of macrocyclic trichothecenes is a key target for modification. Its structure is thought to be composed of both polyketide- and isoprenoid-derived moieties. plos.orgnih.gov

Functionalization of the trichothecene core: The core structure itself can be modified. For example, the C-8 position, which is hydroxylated in this compound, is a site for potential modification. mdpi.com

Enzymatic and biosynthetic approaches: The genes responsible for trichothecene biosynthesis are being identified, opening up the possibility of using biosynthetic engineering to create novel structures. frontiersin.orgnih.govresearchgate.net The structural diversification of trichothecenes is influenced by the gain, loss, or altered function of specific genes encoding modifying enzymes. plos.orgnih.govnih.gov

Interactive Table: Research on Targeted Functionalization of Trichothecenes

| Modification Strategy | Target Site/Moiety | Rationale/Goal | Relevant Findings |

| Macrocycle Modification | Macrocyclic ester chain | Investigate the role of the macrocycle in biological activity. | The macrolide ring is crucial for the high potency of many trichothecenes. digitellinc.com |

| Core Hydroxylation/Esterification | C-4, C-8, C-15 positions | Modulate biological activity and explore SAR. | The pattern of substitution on the core significantly affects toxicity and therapeutic potential. mdpi.com |

| Biosynthetic Engineering | Tri gene cluster | Generate novel trichothecene structures not found in nature. | Identification of genes like Tri1 and Tri16 provides tools for creating new analogues. mdpi.com |

| Semi-synthesis from Natural Products | Verrucarin A | Develop derivatives with improved therapeutic indices. | Chemical modification of verrucarin A has yielded compounds with antileukemic activity. asm.orgnih.gov |

Molecular Mechanisms of Action of Verrucarin L and Analogues

Ribosomal Interaction and Protein Synthesis Inhibition

The primary toxic effect of Verrucarin L and related trichothecenes is the potent inhibition of protein synthesis in eukaryotic organisms. tandfonline.commdpi.com This inhibitory action is the foundational mechanism from which many of the broader cellular effects emanate. These mycotoxins target the ribosome, the essential cellular machinery responsible for translating genetic information into functional proteins.

Binding Site Characteristics on Eukaryotic Ribosomes

Research has pinpointed the specific target of trichothecenes within the complex structure of the eukaryotic ribosome.

Target Subunit: this compound and its analogues specifically target the large 60S ribosomal subunit. tandfonline.commdpi.com

Binding Location: The binding site is located at the peptidyl transferase center (PTC), which is the active site responsible for catalyzing peptide bond formation. mdpi.commdpi.com

A-Site Interaction: Crystallographic studies have shown that Verrucarin A, a closely related macrocyclic trichothecene (B1219388), binds to the A-site (Aminoacyl site) of the PTC. nih.govmdpi.com This binding physically obstructs the accommodation of the aminoacyl-tRNA, thereby preventing the addition of new amino acids to the growing polypeptide chain. The interaction involves specific contacts with the 25S rRNA (in yeast) and includes hydrophobic stacking interactions. nih.gov

| Characteristic | Description | Source |

|---|---|---|

| Target Ribosomal Subunit | 60S (Large Eukaryotic Subunit) | tandfonline.commdpi.com |

| Binding Center | Peptidyl Transferase Center (PTC) | mdpi.commdpi.com |

| Specific Binding Site | A-Site (Aminoacyl Site) | nih.govmdpi.com |

| Key Interaction | Prevents peptide bond formation by blocking the A-site. | mdpi.comnih.gov |

Impact on Polypeptide Chain Initiation, Elongation, and Termination

The binding of this compound to the ribosome disrupts the sequential process of protein synthesis, which is divided into initiation, elongation, and termination phases. fiveable.mepressbooks.pub Based on their effects on polyribosomes, trichothecenes are often classified as inhibitors of either initiation or elongation/termination. tandfonline.comtandfonline.com

Inhibition of Initiation: Verrucarin A is classified as a Type I inhibitor, which primarily interferes with the initiation step of protein synthesis. tandfonline.comtandfonline.compnas.org This prevents the assembly of the functional ribosome on the mRNA template, leading to the breakdown and disaggregation of polyribosomes. healthmatters.iorealtimelab.com

Inhibition of Elongation: While primarily affecting initiation, some studies indicate that Verrucarin A can also inhibit the elongation phase, particularly on ribosomes that are reinitiating translation. researchgate.netoup.com The core of its action is the inhibition of the peptidyl transferase activity, which is essential for the elongation of the polypeptide chain. pnas.orgresearchgate.net

Termination Effects: By inhibiting the peptidyl transferase center, trichothecenes can also interfere with the termination step of protein synthesis. mdpi.comsci-hub.st

| Translation Stage | Effect of this compound/Analogues | Mechanism | Source |

|---|---|---|---|

| Initiation | Strongly Inhibited (Primary Effect) | Prevents the formation of a functional ribosome-mRNA complex, leading to polysome disaggregation. Classified as a Type I inhibitor. | tandfonline.comtandfonline.compnas.org |

| Elongation | Inhibited | Blocks peptidyl transferase activity, preventing the addition of amino acids to the growing polypeptide chain. | researchgate.netoup.com |

| Termination | Potentially Inhibited | Interference with the peptidyl transferase center can disrupt the release of the completed polypeptide chain. | mdpi.comsci-hub.st |

Cellular and Subcellular Effects

The inhibition of protein synthesis, a process fundamental to all cellular activities, triggers a cascade of downstream effects, leading to widespread cellular and subcellular disruption.

Interference with Cell Division and Cell Cycle Progression

By halting the production of essential proteins required for cell growth and replication, this compound effectively arrests cell division. nih.govtandfonline.com

Cell Cycle Arrest: The synthesis of cyclins and other regulatory proteins that govern the progression through the cell cycle is highly dependent on active protein synthesis. Inhibition of this process by this compound leads to a halt in the cell cycle.

Inhibition of Proliferation: The toxin has been shown to inhibit the growth of various cell types, including cancer cell lines. realtimelab.comresearchgate.net This anti-proliferative effect is a direct consequence of its ability to stop the production of proteins necessary for cell division. tandfonline.com

Induction of Apoptosis: At sufficient concentrations, the cellular stress induced by the complete shutdown of protein synthesis and other associated damage can trigger programmed cell death, or apoptosis. healthmatters.iorealtimelab.comresearchgate.net

Modulation of Nucleic Acid Synthesis (DNA, RNA)

This compound and other trichothecenes also inhibit the synthesis of DNA and RNA. healthmatters.iorealtimelab.comhealthmatters.io This effect is generally considered to be a secondary consequence of the primary inhibition of protein synthesis. tandfonline.comtandfonline.com The production of enzymes (like polymerases) and other proteins required for the replication of DNA and the transcription of RNA is blocked, which in turn halts nucleic acid synthesis. Tissues with rapidly proliferating cells, such as bone marrow and intestinal mucosa, which have high demands for protein, DNA, and RNA synthesis, are particularly sensitive to these effects. realtimelab.comhealthmatters.io

Disruption of Mitochondrial Function

Mitochondria, the powerhouses of the cell, are also significant targets of this compound and its analogues. tandfonline.comhealthmatters.iohealthmatters.io

Inhibition of Mitochondrial Translation: Trichothecenes have been shown to directly inhibit protein synthesis within the mitochondria, indicating that this is a primary effect and not merely secondary to other cellular damage. nih.govrealtimelab.com

Morphological and Functional Damage: These toxins can bind to mitochondrial structures, altering their morphology and integrity. healthmatters.iorealtimelab.com They cause damage to mitochondrial membranes through lipid peroxidation. realtimelab.com

Energetic Failure: The function of the mitochondrial electron transport chain is impaired. Specifically, trichothecenes inhibit the activity of succinic dehydrogenase, leading to decreased oxidation of key metabolic intermediates like succinate, pyruvate, and malate. realtimelab.com

Membrane Depolarization: In some cell types, Verrucarin A has been observed to induce depolarization of the mitochondrial membrane, a key event in the initiation of apoptosis. nih.govresearchgate.net

| Cellular Process | Effect | Key Research Finding | Source |

|---|---|---|---|

| Cell Division & Cycle | Inhibition/Arrest | Inhibits cell proliferation and induces apoptosis by halting the synthesis of regulatory proteins. | tandfonline.comrealtimelab.comresearchgate.net |

| Nucleic Acid Synthesis | Inhibition (Secondary Effect) | Downstream effect of protein synthesis inhibition; blocks production of enzymes needed for DNA/RNA synthesis. | tandfonline.comtandfonline.comhealthmatters.io |

| Mitochondrial Function | Disruption | Directly inhibits mitochondrial protein synthesis, alters membrane morphology, and impairs cellular energetics. | nih.govrealtimelab.comresearchgate.net |

Induction of Apoptosis Pathways

This compound and its analog, Verrucarin A, are potent inducers of apoptosis, a form of programmed cell death, through multiple interconnected pathways.

ROS-Mediated Apoptosis

A primary mechanism by which these compounds trigger apoptosis is through the generation of reactive oxygen species (ROS). nih.gov Increased intracellular ROS levels lead to a cascade of events, starting with the loss of mitochondrial membrane potential. nih.govmedchemexpress.cn This disruption of the mitochondrial integrity is a critical step, as it facilitates the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov The release of cytochrome c is a point of no return in the apoptotic process.

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases. wikipedia.org This leads to a cascade of caspase activation, ultimately resulting in the execution of apoptosis. nih.govnih.gov

The pro-apoptotic effects of Verrucarin A are further amplified by its influence on the Bcl-2 family of proteins. It has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting mitochondrial outer membrane permeabilization. nih.govnih.gov

The central role of ROS in this process is underscored by studies where the use of ROS scavengers, such as N-acetyl-L-cysteine, effectively abrogates the apoptotic effects induced by Verrucarin A. nih.govresearchgate.net

Caspase Activation

The induction of apoptosis by this compound and its analogs is intrinsically linked to the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The release of cytochrome c from the mitochondria, triggered by ROS, is a key event that leads to the activation of caspase-9, an initiator caspase. wikipedia.org Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3. nih.govnih.gov

The activation of caspase-3 is a pivotal point in the apoptotic cascade, as it is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP). nih.gov The cleavage of PARP is a hallmark of apoptosis and contributes to the dismantling of the cell. The apoptotic process culminates in characteristic morphological changes, including chromatin condensation, cell shrinkage, and nuclear fragmentation. nih.govresearchgate.net

It's noteworthy that Verrucarin J, another analog, has also been demonstrated to induce apoptosis through the generation of ROS and subsequent caspase-3 activation. oncotarget.comcjnmcpu.com

Modulation of Cellular Signaling Pathways

Beyond the direct induction of apoptosis, this compound and its analogs also exert significant influence over several critical cellular signaling pathways that regulate cell survival, proliferation, and inflammation.

Activation of Mitogen-Activated Protein Kinases (MAPKs)

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of various cellular processes. Verrucarin A has been shown to differentially modulate the activity of the three main MAPK families: p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). thermofisher.com

Specifically, Verrucarin A leads to a significant increase in the phosphorylation, and thus activation, of p38 MAPK. nih.govresearchgate.net This activation of p38 MAPK appears to be a key event in Verrucarin A-induced apoptosis, as inhibitors of p38 MAPK can significantly reduce the apoptotic effects. nih.govnih.gov In contrast, Verrucarin A has been observed to diminish the phosphorylation of ERK and Akt, which are typically involved in cell survival pathways. nih.govresearchgate.netmedchemexpress.com Interestingly, the inhibition of ERK1/2 has been shown to enhance the apoptotic signals induced by Verrucarin A. nih.govresearchgate.net

Studies have also demonstrated that Verrucarin A can inhibit the activation of both p38 and JNK. nih.govresearchgate.net The activation of JNK and p38 is often associated with cellular stress responses. nih.gov The complex and sometimes contrasting effects on MAPK pathways highlight the compound's ability to finely tune cellular responses.

| Pathway Component | Effect of Verrucarin A | Cell Line | Reference |

| p38 MAPK | Increased phosphorylation (Activation) | MCF-7, MDA-MB-231 | nih.govresearchgate.net |

| ERK | Decreased phosphorylation (Inhibition) | MCF-7, MDA-MB-231 | nih.govresearchgate.net |

| Akt | Decreased phosphorylation (Inhibition) | MCF-7 | nih.gov |

| JNK | Inhibition of activation | HL-60 | nih.govresearchgate.net |

Regulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a key role in inflammation, immunity, and cell survival. nih.govfrontiersin.org The effect of Verrucarin A on the NF-κB signaling pathway appears to be context-dependent.

In some studies, Verrucarin A has been shown to inhibit NF-κB activation. researchgate.net For instance, it partially inhibited IL-8 production in PMA-stimulated promyelocytic leukemia HL-60 cells, an effect linked to the inhibition of NF-κB activation at non-cytotoxic concentrations. nih.govresearchgate.net

Conversely, other research indicates that Verrucarin A can upregulate the DNA binding activity of NF-κB. nih.gov In a study investigating the sensitization of hepatoma cells to TRAIL-induced apoptosis, the combination of Verrucarin A and TRAIL led to NF-κB-mediated overexpression of Fas, a death receptor, thereby enhancing apoptosis. nih.gov This suggests that Verrucarin A can modulate the NF-κB pathway to either promote or inhibit cellular processes depending on the cellular context and the presence of other stimuli.

Interaction with Steroid Receptor Coactivators (e.g., SRC-3)

Steroid receptor coactivators (SRCs) are a family of proteins that enhance the transcriptional activity of nuclear receptors and other transcription factors. nih.govplos.orgfrontiersin.org Of particular interest is SRC-3 (also known as AIB1), which is frequently overexpressed in various cancers and plays a critical role in tumor initiation, progression, and metastasis. nih.govplos.orgmdpi.com

Verrucarin A has been identified as a potent and selective small molecule inhibitor of SRC-3. nih.govplos.org It selectively promotes the degradation of the SRC-3 protein, with a less pronounced effect on SRC-1 and SRC-2, and no impact on the protein levels of other coactivators like CARM-1 and p300. nih.govplos.orgbioscientifica.com

Interestingly, binding studies have revealed that Verrucarin A does not directly bind to SRC-3. nih.govplos.orgresearchgate.net This suggests that it inhibits SRC-3 function through an indirect mechanism, possibly by interacting with an upstream effector that regulates SRC-3 stability. nih.govplos.orgresearchgate.net The inhibition of SRC-3 by Verrucarin A has been shown to be effective at low nanomolar concentrations. nih.govplos.org

| Coactivator | Effect of Verrucarin A | Concentration | Cell Line | Reference |

| SRC-3 | 90% protein degradation | 10 nM | A549 | nih.govplos.org |

| SRC-1 | ~50% protein degradation | 200 nM | A549 | nih.govplos.org |

| SRC-2 | ~50% protein degradation | 200 nM | A549 | nih.govplos.org |

| CARM-1 | No effect on protein levels | Up to 200 nM | A549 | nih.govplos.org |

| p300 | No effect on protein levels | Up to 200 nM | A549 | nih.govplos.org |

Impact on Gene Expression (e.g., Matrix Metalloproteinases)

The modulation of signaling pathways by Verrucarin A ultimately translates into changes in gene expression. A significant consequence of SRC-3 inhibition by Verrucarin A is the downregulation of SRC-3 target genes, including those encoding matrix metalloproteinases (MMPs). nih.govplos.org

Specifically, Verrucarin A has been shown to inhibit the expression of MMP2 and MMP13. nih.govplos.org MMPs are a family of enzymes that degrade components of the extracellular matrix and play a crucial role in cancer cell migration and invasion. nih.gov By inhibiting the expression of these genes, Verrucarin A can attenuate cancer cell motility. nih.govplos.org This effect on gene expression highlights a key mechanism through which Verrucarin A exerts its anti-cancer properties.

Preclinical Biological Activities and Potential Research Applications of Verrucarin L

Anticancer Research

Research into the anticancer properties of Verrucarin L has explored its direct cytotoxic effects and its potential to enhance the efficacy of existing chemotherapies.

In vitro Cytotoxicity against Various Cancer Cell Lines

This compound, in its acetylated form this compound acetate (B1210297), has been evaluated for its ability to kill cancer cells directly. One study reported its cytotoxic effect against human epidermoid carcinoma (KB) cells. While it demonstrated potent antiplasmodial activity, its cytotoxicity against these cancer cells was noted to be lower than that of the related compound, roridin (B1174069) E. nih.govscispace.com

Table 1: In vitro Cytotoxicity of this compound acetate

| Cell Line | Cancer Type | Measurement | Value (nM) |

| KB | Human Epidermoid Carcinoma | ED50 | 200 |

ED50: Effective dose that results in 50% cell death.

In vivo Antitumor Efficacy in Non-Human Xenograft Models

Currently, there is a lack of available scientific literature detailing the in vivo antitumor efficacy of this compound in non-human xenograft models. Research in this area has predominantly focused on other members of the verrucarin family, such as Verrucarin A and Verrucarin J.

Targeted Delivery System Development (e.g., Extracellular Vesicles)

The development of targeted delivery systems for this compound has not been described in the available scientific research. Studies concerning the encapsulation of verrucarins into delivery vehicles like extracellular vesicles have been conducted with Verrucarin A.

Investigation of Synergistic Effects with Established Chemotherapeutic Agents

Research has indicated that this compound may work synergistically with established chemotherapeutic agents, potentially enhancing their anticancer effects. A review of combination therapies highlighted the interaction between this compound and Cisplatin. This combination was studied in human ovarian tumor cell lines, including a cisplatin-resistant variant (A2780cisR). The observed mechanism of action was identified as ROS-mediated apoptotic cell death. researchgate.net

Table 2: Synergistic Activity of this compound with Cisplatin

| Natural Product | Chemotherapeutic Agent | Cell Lines | Mechanism |

| This compound | Cisplatin | A2780, A2780cisR (Ovarian Tumor) | ROS-mediated apoptotic cell death |

Antimalarial Research

A significant area of investigation for this compound has been its potential as an antimalarial agent.

Activity against Plasmodium falciparum

Bioassay-directed fractionation studies have identified this compound acetate as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govresearchgate.net Multiple studies have confirmed its high potency, with reported IC50 values in the sub-nanomolar range, and specifically below 1 ng/mL. nih.govresearchgate.net This level of activity positions this compound acetate as a compound of significant interest in the discovery of new antimalarial drugs. nih.govscispace.comresearchgate.net

Table 3: Antimalarial Activity of this compound acetate

| Organism | Activity Metric | Reported Value |

| Plasmodium falciparum | IC50 | < 1 ng/mL |

| Plasmodium falciparum | IC50 | Sub-nanomolar range |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Antifungal and Antinematodal Research on this compound

While the trichothecene (B1219388) class of mycotoxins, to which this compound belongs, is known for a wide range of biological activities, specific research detailing the antifungal and nematicidal properties of this compound is limited in publicly available scientific literature. Much of the research on the bioactivity of metabolites from Myrothecium species has focused on other related compounds, such as Verrucarin A and Verrucarin J.

Nematicidal Activity against Meloidogyne incognita

There is currently no specific research available that details the nematicidal activity of this compound against the root-knot nematode Meloidogyne incognita.

Studies focused on the nematicidal compounds produced by Myrothecium species have identified other trichothecenes as the primary active agents against this plant-parasitic nematode. scielo.br Extensive research has pointed to Verrucarin A and Roridin A, isolated from Myrothecium verrucaria, as major active metabolites with significant nematicidal activity against M. incognita. researchgate.netscielo.brscielo.br These compounds were found to be highly effective at killing juveniles that hatched from treated eggs, with median effective concentrations (EC50) of 1.88 μg/mL for Verrucarin A and 1.50 μg/mL for Roridin A. researchgate.net The culture filtrates of M. verrucaria, containing these nematicidal metabolites, have been shown to effectively reduce the formation of galls and egg masses on the roots of tomato and melon plants. researchgate.netscielo.br

Although this compound is a related macrocyclic trichothecene, the available scientific literature has not yet reported its specific efficacy or potential as a nematicidal agent against M. incognita. researchgate.netscielo.br

Advanced Research Methodologies and Future Directions

Computational and In Silico Approaches

Computational methods have become indispensable in modern drug discovery and molecular biology, offering high-resolution insights into the interactions between small molecules like Verrucarin L and their biological targets. These in silico approaches allow for rapid, cost-effective analysis that can guide further experimental work.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their macromolecular receptors. researchgate.netfrontiersin.orgnih.gov For trichothecenes, the primary target is the A-site of the peptidyl transferase center (PTC) in the 60S ribosomal subunit. nih.gov Although specific studies on this compound are limited, extensive research on related compounds like Verrucarin A and T-2 toxin provides a clear framework for this methodology.

Docking simulations predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. frontiersin.org Subsequent MD simulations provide an atomistic view of the physical movements of the complex over time, revealing the stability of the interaction and conformational changes in both the ligand and the receptor. frontiersin.orgepfl.ch Studies on Verrucarin A have used these techniques to examine its binding mode within the ribosome, identifying key interactions with specific nucleobases in the 25S rRNA. nih.gov These simulations have shown that the binding of trichothecenes can induce conformational shifts in the ribosome, which helps to rationalize their inhibitory activity on protein synthesis. nih.gov The combination of NMR spectroscopy and molecular modeling has also been used to characterize the conformation and dynamics of the macrolide ring in Verrucarin A, showing it predominantly adopts a single, well-defined conformation in solution that matches its crystal structure. researchgate.net Future simulations focusing on this compound could elucidate the specific role of its unique structural features in ribosomal binding affinity and specificity.

| Computational Technique | Application to Trichothecene (B1219388) Research | Key Insights |

| Molecular Docking | Predicts the binding pose of trichothecenes within the ribosomal A-site. | Identifies potential hydrogen bonds and hydrophobic interactions between the toxin and rRNA. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the trichothecene-ribosome complex. | Assesses the stability of binding, reveals conformational changes in the ribosome upon binding, and helps understand the dynamic nature of the interaction. frontiersin.orgnih.govnih.gov |

| Pharmacophore Analysis | Identifies the essential 3D arrangement of features required for biological activity. | Helps to understand the structural basis for the ribotoxic activity of trichothecenes. nih.gov |

This table provides an overview of computational techniques applied to study trichothecene-receptor interactions.

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of compounds with their biological activity. nih.govchemrxiv.org These models are built using datasets of compounds with known activities to predict the activity of new or untested molecules. nih.gov For trichothecenes, QSAR models can help explain how structural variations—such as the presence and nature of the macrocyclic ring or substituents on the trichothecene core—influence their potency. mdpi.com

Molecular Docking and Dynamics Simulations for Receptor Binding

Genetic Engineering and Synthetic Biology Approaches

Synthetic biology and genetic engineering offer powerful platforms for producing complex natural products and their derivatives. By manipulating the genetic blueprints of producing organisms, researchers can create novel compounds and overcome the limitations of natural supply.

The biosynthesis of trichothecenes is governed by a cluster of genes, commonly referred to as TRI genes. plos.orgplos.org These genes encode the enzymes responsible for the stepwise construction of the trichothecene scaffold and its subsequent modifications, such as oxygenations and esterifications. mdpi.com this compound, as a macrocyclic trichothecene, is synthesized via a complex pathway that involves the initial formation of a trichothecene core (verrucarol), followed by the attachment of a polyketide-derived macrocyclic ester chain. mdpi.comresearchgate.net

Genetic manipulation of the TRI gene cluster allows for the production of novel analogs. opinvisindi.is By deleting, overexpressing, or swapping biosynthetic genes, researchers can alter the final structure of the produced trichothecene. For example, functional analysis of acyltransferase genes like TRI3 has shown that different homologs can have different functions, such as catalyzing esterification at either the C4 or C15 position of the trichothecene core. plos.org Similarly, genes responsible for forming the macrocycle, such as TRI17 and TRI18, could be targeted to generate new derivatives. mdpi.comresearchgate.net This strategy could be applied to the this compound biosynthetic pathway to produce a library of analogs for structure-activity relationship studies.

Heterologous expression involves transferring the biosynthetic genes from the native producing organism into a more tractable host, such as Saccharomyces cerevisiae (yeast) or other fungi like Fusarium verticillioides or Aspergillus nidulans. nih.govresearchgate.net This approach is particularly useful when the native producer is difficult to cultivate or genetically manipulate.

Researchers have successfully expressed key genes from trichothecene pathways in heterologous hosts. For instance, the TRI5 gene, which encodes trichodiene (B1200196) synthase for the first committed step in the pathway, has been expressed in yeast. nih.govfrontiersin.org Subsequent expression of downstream modifying enzymes, like cytochrome P450 monooxygenases (TRI4, TRI11), has led to the production of key intermediates like trichodermol. nih.govasm.org This platform allows for the systematic study of individual gene functions and provides a controlled environment for generating specific trichothecene scaffolds. cdnsciencepub.comengormix.com By expressing the this compound biosynthetic cluster, or parts of it, in a suitable heterologous host, it would be possible to produce the compound for further study and to facilitate the engineering of novel analogs. researchgate.net

| Host Organism | Expressed Genes | Product(s) | Reference |

| Fusarium verticillioides | FsTri1 (from F. sporotrichioides) | 8-hydroxyisotrichodermin, 8-hydroxycalonectrin | cdnsciencepub.com |

| Saccharomyces cerevisiae | FgTRI5 (from F. graminearum) | Trichodiene | nih.gov |

| Saccharomyces cerevisiae | TaTRI4, TaTRI11 (from T. arundinaceum) | Trichodermol | nih.gov |

| Trichoderma arundinaceum | tri5 deletion and complementation | Harzianum A (production abolished and restored) | frontiersin.org |

This table showcases examples of heterologous expression systems used in the study and production of trichothecenes and their precursors.

Manipulation of Biosynthetic Pathways for Analog Production

Integration of Omics Technologies for Mechanism Elucidation

Omics technologies, such as transcriptomics and proteomics, provide a global view of molecular changes within a cell or organism in response to a specific stimulus. mdpi.com These powerful tools are being used to unravel the complex mechanisms of action of trichothecenes beyond simple protein synthesis inhibition. researchgate.net

Transcriptomic analyses, which study the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in cells exposed to a compound like this compound. mdpi.com Studies on other trichothecenes have shown that they can induce expression of genes involved in stress responses, inflammatory signaling, and apoptosis. mdpi.comsemanticscholar.orgresearchgate.net For example, transcriptomic and proteomic studies on Fusarium strains have helped identify novel genes associated with trichothecene biosynthesis itself. mdpi.com

Proteomics, the large-scale study of proteins, identifies changes in protein expression and post-translational modifications. wikipedia.org Chemical proteomics can be used to identify the direct cellular targets of a bioactive compound. evotec.com By using a modified version of this compound as a probe, it may be possible to identify not only the ribosome but also other potential binding partners within the cell, offering new insights into its mode of action. evotec.com Integrating these omics datasets can provide a comprehensive picture of the cellular pathways perturbed by this compound, helping to elucidate its full biological impact. researchgate.netmdpi.com

Novel Analytical Techniques for Metabolite Profiling

The detection and quantification of this compound and related macrocyclic trichothecenes present significant analytical challenges due to their complex structures and frequent occurrence in intricate matrices at low concentrations. Traditional methods such as thin-layer chromatography (TLC) and gas chromatography (GC) have largely been superseded by more sensitive and specific techniques. tandfonline.com Modern analytical workflows are dominated by liquid chromatography-mass spectrometry (LC-MS) and advanced immunochemical assays. researchgate.net

The gold standard for the definitive identification and quantification of this compound is high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography (UHPLC-MS/MS). researchgate.netnih.gov These methods offer exceptional sensitivity and selectivity, allowing for the simultaneous determination of multiple mycotoxins in a single analytical run. nih.gov The use of dynamic multiple reaction monitoring (DMRM) mode enhances the precision of quantification by targeting specific precursor-to-product ion transitions for each analyte. nih.gov Furthermore, the development of multi-target methods enables the screening of up to several hundred fungal metabolites, providing a comprehensive profile of contamination in a given sample. nih.gov High-resolution mass spectrometry (HRMS) is also increasingly employed for its ability to identify novel or unexpected metabolites without the need for specific reference standards. bristol.ac.uk

Alongside mass spectrometric methods, immunochemical techniques serve as powerful tools for rapid screening. researchgate.net Enzyme-linked immunosorbent assays (ELISA) have been developed for various trichothecenes. usda.govamazon.com While highly sensitive, these assays can exhibit cross-reactivity with structurally similar compounds; for instance, antibodies raised against Roridin (B1174069) A have been shown to cross-react with Verrucarin A. usda.gov More advanced biosensors, including those based on Fourier transform infrared-attenuated total reflection (FTIR-ATR) spectroscopy and surface plasmon resonance (SPR), are emerging as novel platforms for the rapid and label-free detection of these toxins. researchgate.net

For detailed structural elucidation, which is crucial for identifying new this compound analogues or understanding their metabolic fate, advanced spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy, including both solution- and solid-state NMR, remains a cornerstone for determining the three-dimensional structure and dynamics of complex natural products like this compound. nih.govnih.gov These advanced structural analyses, often combined with computational molecular modeling, are critical for understanding how the molecule interacts with its biological targets. nih.gov

Table 1: Advanced Analytical Techniques for this compound and Trichothecene Profiling

| Technique | Abbreviation | Primary Use | Key Advantages |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | UHPLC-MS/MS | Quantification & Confirmation | High sensitivity, high selectivity, multi-analyte capability. nih.gov |

| High-Resolution Mass Spectrometry | HRMS | Identification of Unknowns | Accurate mass measurement, formula determination. bristol.ac.uk |

| Enzyme-Linked Immunosorbent Assay | ELISA | Rapid Screening | High throughput, cost-effective, sensitive. usda.govamazon.com |

| Spectroscopic Biosensors | (e.g., FTIR-ATR) | Rapid Detection | Label-free detection, potential for portability. researchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural Elucidation | Detailed 3D structure and stereochemistry determination. nih.govnih.gov |

Future Research Avenues in this compound Biology and Chemical Synthesis

Despite progress in the study of macrocyclic trichothecenes, significant knowledge gaps remain regarding this compound, presenting numerous opportunities for future research in both its biological functions and chemical synthesis.

Biology Research Avenues:

Future biological investigations will likely focus on several key areas. A primary objective is the complete elucidation of the this compound biosynthetic pathway. While it is known that the macrocyclic structure is derived from a polyketide chain attached to the trichothecene core, and that genes such as tri17 (a polyketide synthase) and tri18 (an acyltransferase) are involved, the precise enzymatic steps and regulatory mechanisms governing its formation are still obscure. mdpi.com Identifying all the genes within the biosynthetic cluster and characterizing their functions will be crucial. mdpi.com

Another critical research direction is to define the specific molecular mechanisms of this compound's bioactivity. The toxic effects of trichothecenes are generally attributed to the inhibition of protein synthesis and the activation of cellular stress pathways. nih.govoup.com Future studies should aim to identify the specific ribosomal binding sites and downstream signaling cascades affected by this compound. This includes investigating its potential to damage DNA and modulate inflammatory and apoptotic pathways, as seen with other macrocyclic trichothecenes. oup.comasm.org Drawing parallels from Verrucarin A, which is being explored as a potential anti-cancer agent, future work could investigate the therapeutic potential of this compound against various cancers, such as glioblastoma. researchgate.netmdpi.com This research should also encompass the development of novel drug delivery systems, like targeted extracellular vesicles, to enhance efficacy and minimize systemic toxicity. mdpi.com

Chemical Synthesis Research Avenues:

The total chemical synthesis of this compound represents a formidable challenge due to its complex tricyclic core, multiple stereocenters, and large macrolide ring. Future research in synthetic chemistry will be directed towards developing more efficient, stereoselective, and scalable synthetic routes. This could involve the exploration of novel synthetic methodologies and strategies to construct the challenging macrocyclic ester linkage.

A significant future direction is the application of sustainable and innovative synthetic technologies. bristol.ac.uk Techniques like biocatalysis, utilizing engineered enzymes to perform specific chemical transformations, or mechanochemistry, which uses solvent-free or low-solvent mechanical milling, could offer greener and more efficient alternatives to traditional wet chemistry methods. mdpi.com Furthermore, the development of synthetic pathways would enable the creation of a library of this compound analogues. bristol.ac.uk By systematically modifying different parts of the molecule, researchers can conduct detailed structure-activity relationship (SAR) studies. This would be invaluable for identifying the key structural features responsible for its bioactivity and for designing new compounds with improved therapeutic properties and reduced toxicity.

Table 2: Future Research Directions for this compound

| Research Area | Specific Focus | Potential Impact |

| Biology | Elucidation of the complete biosynthetic pathway. | Enables metabolic engineering for novel compound production. mdpi.com |

| Defining specific molecular targets and mechanisms of action. | Understanding of toxicity and identification of therapeutic targets. nih.govoup.com | |

| Investigation of anti-cancer and other therapeutic potentials. | Development of new drugs for diseases like cancer. mdpi.com | |

| Chemical Synthesis | Development of efficient total synthesis routes. | Access to pure material for research and development. |

| Application of sustainable synthetic methods (e.g., biocatalysis). | Greener, more cost-effective production. mdpi.com | |

| Synthesis of novel analogues for structure-activity relationship studies. | Design of more potent and less toxic therapeutic agents. bristol.ac.uk |

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for structural elucidation of Verrucarin L, and how do researchers validate purity and identity?

- Methodology : High-resolution electrospray ionization mass spectrometry (HRESI-MS) and nuclear magnetic resonance (NMR; 1H and 13C) are critical for structural identification. Specific rotation data and comparisons with published values (e.g., this compound acetate in marine fungi) confirm stereochemical properties .

- Validation : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, while reproducibility requires independent replication of spectral data across labs .

Q. How can researchers optimize purification protocols for this compound from fungal sources?

- Experimental Design : High-speed countercurrent chromatography (HSCCC) in stepwise elution mode is effective for separating trichothecene mycotoxins like this compound. Solvent systems (e.g., n-hexane/ethyl acetate/methanol/water) are tailored to polarity gradients .

- Reproducibility : Detailed protocols must include solvent ratios, flow rates, and temperature controls, as outlined in supplementary materials of peer-reviewed studies .

Q. What standard assays are used to evaluate this compound’s cytotoxicity, and how are confounding variables controlled?

- Assay Selection : Use cell viability assays (e.g., MTT or CCK-8) across multiple cancer cell lines, with normal cells (e.g., hepatocytes) as controls to assess selectivity .

- Controls : Include vehicle controls (e.g., DMSO) and replicate experiments (n ≥ 3) to account for batch variability. Statistical analysis (mean ± SD, ANOVA) ensures robustness .

Advanced Research Questions

Q. What mechanisms underlie this compound’s selective toxicity, and how can researchers resolve contradictions in reported IC50 values?

- Mechanistic Studies : Transcriptomic profiling (RNA-seq) identifies target genes (e.g., MMP2/MMP13) affected by this compound. Compare results with structurally similar mycotoxins (e.g., Verrucarin A) to infer structure-activity relationships .

- Data Contradictions : Discrepancies in IC50 may arise from cell line heterogeneity or assay conditions. Standardize protocols (e.g., serum-free media, exposure duration) and validate via orthogonal assays (e.g., apoptosis markers) .

Q. How can researchers design experiments to investigate this compound’s synergistic effects with other anticancer agents?

- Experimental Framework : Use combination index (CI) analysis via Chou-Talalay method. Test sequential vs. concurrent dosing in 3D tumor spheroids to mimic in vivo conditions .

- Data Interpretation : Synergy is confirmed if CI < 1.0. Cross-validate with proteomic data (e.g., SRC-3 degradation kinetics) to link efficacy to molecular targets .

Q. What strategies are recommended for validating this compound’s indirect inhibition of protein targets (e.g., SRC-3) when direct binding is undetected?

- Approach : Employ thermal shift assays (CETSA) to monitor target protein stability. Combine with siRNA knockdown to confirm phenotype replication .

- Controls : Use known direct inhibitors as positive controls. Validate indirect mechanisms via co-immunoprecipitation (Co-IP) to assess protein complex disruption .

Q. How should researchers address challenges in replicating this compound’s bioactivity across different in vivo models?

- Model Selection : Compare pharmacokinetics in zebrafish xenografts vs. murine models. Monitor metabolite profiles (LC-MS/MS) to identify species-specific differences .

- Ethical Considerations : Follow institutional guidelines for humane endpoints and sample sizes, as outlined in biomedical research protocols .

Methodological Best Practices

Q. What statistical frameworks are critical for ensuring the validity of this compound research data?

- Analysis : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use Benjamini-Hochberg correction for multi-hypothesis testing .

- Reporting : Include effect sizes, confidence intervals, and raw data in supplementary materials to enhance reproducibility .

Q. How can researchers mitigate biases in interpreting this compound’s therapeutic potential during preclinical studies?

- Blinding : Implement double-blinded data analysis for in vivo studies.

- Peer Review : Pre-register study designs on platforms like Open Science Framework to reduce publication bias .

Tables for Quick Reference

| Parameter | This compound | Verrucarin A |

|---|---|---|

| Molecular Weight | 528.5 g/mol (estimated) | 502.5 g/mol |

| Key Target | Under investigation | SRC-3 |

| Cytotoxicity (IC50) | Varies by cell line | 5–20 nM in cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.